Technical Documentation Center

(4-Chloropyridin-2-yl)methanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloropyridin-2-yl)methanamine dihydrochloride
  • CAS: 114780-09-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanamine dihydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release [City, State] – January 23, 2026 – As the landscape of pharmaceutical research and development continues to evolve, the demand for novel molecular scaffolds and versatile building blocks has never b...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – As the landscape of pharmaceutical research and development continues to evolve, the demand for novel molecular scaffolds and versatile building blocks has never been greater. Among these, substituted pyridines play a pivotal role in the design of new therapeutic agents. This technical guide provides a comprehensive overview of (4-Chloropyridin-2-yl)methanamine dihydrochloride, a key intermediate with significant potential in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Executive Summary

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of a chlorine atom and an aminomethyl group on the pyridine ring provides two reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and lead optimization. This guide will illuminate the fundamental characteristics of this compound, provide a detailed synthetic protocol, and explore its application in the context of modern drug discovery, particularly in the development of kinase inhibitors.

Physicochemical Properties

The dihydrochloride salt of (4-Chloropyridin-2-yl)methanamine enhances the solubility and stability of the parent compound, making it more amenable to handling and use in various reaction conditions.

PropertyValueSource
Molecular Formula C₆H₇ClN₂ · 2HClCalculated
Molecular Weight 215.50 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
Molecular Weight (Free Base) 142.58 g/mol [1]

Note: Some physical properties are predicted based on the known characteristics of similar compounds.

Synthesis of (4-Chloropyridin-2-yl)methanamine: A Step-by-Step Protocol

The synthesis of (4-Chloropyridin-2-yl)methanamine is typically achieved through the reduction of the corresponding nitrile, 4-chloro-2-cyanopyridine. This precursor can be synthesized from readily available starting materials. The following protocol outlines a representative synthetic route.

Synthesis of the Precursor: 4-Chloro-2-cyanopyridine

A common method for the synthesis of 4-chloro-2-cyanopyridine involves the cyanation of a 4-chloropyridine derivative. One established route starts from 4-cyanopyridine N-oxide.[2]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with 4-cyanopyridine-N-oxide and 1,2-dichloroethane.

  • Cooling: Cool the mixture to -2 to 2 °C using an ice-salt bath.

  • Addition of Reagents: Slowly add phosphorus oxychloride to the cooled mixture, followed by the dropwise addition of triethylamine over 2 hours, ensuring the temperature is maintained.

  • Reaction: Allow the reaction to stir for an additional 2 hours at the same temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue, which will cause the product to precipitate.

  • Isolation: Collect the solid product by suction filtration and wash with water. The resulting white solid is 2-chloro-4-cyanopyridine.

Reduction of 4-Chloro-2-cyanopyridine to (4-Chloropyridin-2-yl)methanamine

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. A common and effective method involves the use of a metal hydride catalyst.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-cyanopyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cautiously quench the reaction mixture by the slow addition of water or an aqueous solution of a salt (e.g., sodium sulfate), followed by a base (e.g., sodium hydroxide) to precipitate the aluminum salts.

  • Extraction: Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (4-Chloropyridin-2-yl)methanamine.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with an excess of hydrochloric acid (e.g., as a solution in ether or as a gas). The resulting precipitate is then collected by filtration and dried.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motif of (4-Chloropyridin-2-yl)methanamine is present in numerous compounds with diverse biological activities. Its utility as a scaffold is particularly evident in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

One prominent example is the development of selective inhibitors of the Met kinase superfamily.[3] The Met signaling pathway, when aberrantly activated, can drive tumor growth, proliferation, and metastasis. The discovery of BMS-777607, a potent and selective Met kinase inhibitor, highlights the importance of the substituted aminopyridine core.[3] (4-Chloropyridin-2-yl)methanamine provides a key starting point for the synthesis of analogs of such inhibitors. The aminomethyl group can be further functionalized to introduce moieties that interact with specific residues in the kinase active site, while the chlorine atom can be a site for cross-coupling reactions to build more complex structures.

Met_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met Met Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS Met->GRB2_SOS P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P Inhibitor (4-Chloropyridin-2-yl)methanamine -derived Inhibitor Inhibitor->Met Inhibition

Caption: Inhibition of the Met signaling pathway by a derivative of (4-Chloropyridin-2-yl)methanamine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloropyridin-2-yl)methanamine and its salts. The free base is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic placement of reactive functional groups makes it an important intermediate in the development of new pharmaceuticals, particularly in the area of kinase inhibitors for cancer therapy. This guide provides a foundational understanding of its properties, synthesis, and applications, underscoring its significance to the scientific and drug development communities.

References

  • PubChem. (4-Chloropyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanamine dihydrochloride: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Chloropyridin-2-yl)methanamine dihydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)methanamine dihydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a reactive chlorine substituent and a primary aminomethyl group on a pyridine scaffold, offer medicinal chemists a versatile handle for molecular elaboration in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important intermediate. A detailed, field-proven protocol for its preparation via the reduction of 4-chloropyridine-2-carbonitrile is presented, alongside a thorough characterization of its physicochemical properties. Furthermore, this guide explores the application of (4-Chloropyridin-2-yl)methanamine dihydrochloride in the synthesis of biologically active molecules, underscoring its significance in the drug discovery and development landscape.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl ring has cemented its status as a privileged scaffold in drug design.[3] The strategic functionalization of the pyridine ring with reactive groups allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the myriad of substituted pyridines, those bearing both a halogen and an aminomethyl group are of particular interest. The halogen, typically chlorine, serves as a versatile synthetic handle for cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations, enabling the introduction of diverse molecular fragments.[4] The aminomethyl group provides a key point for amide bond formation, reductive amination, and other derivatizations to build out complex molecular architectures. (4-Chloropyridin-2-yl)methanamine, and its more stable dihydrochloride salt, perfectly embodies this strategic combination of functionalities, making it a valuable intermediate in the synthesis of novel drug candidates.[5]

Discovery and Historical Context

The precise first synthesis of (4-Chloropyridin-2-yl)methanamine is not explicitly detailed in a seminal, standalone publication. Instead, its emergence is intrinsically linked to the broader development of substituted pyridine intermediates for the pharmaceutical industry. The key to its synthesis lies in the preparation of its precursor, 4-chloropyridine-2-carbonitrile.

The synthesis of chlorinated pyridines has been a subject of investigation for many decades, with early methods often involving direct chlorination of pyridine, which can lead to mixtures of products.[4] More controlled and regioselective methods were subsequently developed. The preparation of 4-chloropyridine hydrochloride was described in the early 20th century, with a notable method involving the reaction of N-(4-pyridyl) pyridinium chloride with hydrogen chloride.[6]

The introduction of the cyano group at the 2-position of the 4-chloropyridine scaffold was a significant step towards the synthesis of (4-Chloropyridin-2-yl)methanamine. While various methods for the synthesis of cyanopyridines exist, a common route to 4-chloropyridine-2-carbonitrile involves the cyanation of a corresponding precursor.

The first documented, large-scale, and enabling synthesis of (4-Chloropyridin-2-yl)methanamine and its dihydrochloride salt appears in the patent literature, specifically in the context of synthesizing more complex pharmaceutical agents. A key patent in this regard is WO2005082858 , filed by Abbott Laboratories (now AbbVie). This patent, with inventors including Steven A. Boyd and Andrew O. Stewart , describes the use of (4-Chloropyridin-2-yl)methanamine as a crucial intermediate in the preparation of a series of compounds with potential therapeutic applications.[7] This patent, therefore, represents a pivotal point in the history of this compound, marking its transition from a chemical curiosity to a valuable tool in drug discovery.

Subsequent patent applications from various pharmaceutical companies have further solidified the importance of this building block, citing its use in the synthesis of a diverse range of therapeutic agents.

Synthetic Methodologies: A Self-Validating Protocol

The most common and industrially scalable synthesis of (4-Chloropyridin-2-yl)methanamine dihydrochloride involves a two-step process starting from a suitable 4-chloropyridine precursor. The key transformation is the reduction of the nitrile group of 4-chloropyridine-2-carbonitrile.

Synthesis of the Key Intermediate: 4-Chloropyridine-2-carbonitrile
Reduction of 4-Chloropyridine-2-carbonitrile to (4-Chloropyridin-2-yl)methanamine

The reduction of the nitrile functionality to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction, cost, and the presence of other functional groups.

Commonly used reducing agents for this transformation include:

  • Catalytic Hydrogenation: This method often employs catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Raney Nickel is a particularly effective catalyst for nitrile reductions.[8][9][10]

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran complex (BH₃·THF) are powerful reducing agents capable of converting nitriles to primary amines.[11][12][13]

The causality behind the choice of reducing agent often lies in balancing reactivity with selectivity. While LiAlH₄ is highly reactive, it can also reduce other functional groups. BH₃·THF is also a potent reducing agent for nitriles.[11][12] Catalytic hydrogenation, particularly with Raney Nickel, offers a cost-effective and scalable option, although it may require specialized high-pressure equipment.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of Precursor cluster_1 Reduction and Salt Formation 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine-2-carbonitrile 4-Chloropyridine-2-carbonitrile 4-Chloropyridine->4-Chloropyridine-2-carbonitrile Cyanation (4-Chloropyridin-2-yl)methanamine (4-Chloropyridin-2-yl)methanamine 4-Chloropyridine-2-carbonitrile->(4-Chloropyridin-2-yl)methanamine Reduction (e.g., Raney Ni, H₂ or BH₃·THF) (4-Chloropyridin-2-yl)methanamine\ndihydrochloride (4-Chloropyridin-2-yl)methanamine dihydrochloride (4-Chloropyridin-2-yl)methanamine->(4-Chloropyridin-2-yl)methanamine\ndihydrochloride HCl

Caption: Synthetic pathway to (4-Chloropyridin-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocol: Reduction of 4-Chloropyridine-2-carbonitrile with Borane-Tetrahydrofuran Complex

This protocol is a representative example of a reliable laboratory-scale synthesis.

Materials:

  • 4-Chloropyridine-2-carbonitrile

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 2.0-3.0 eq) dropwise via a syringe or an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and proper quenching procedures.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess borane complex until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator.

  • Salt Formation: Dissolve the crude (4-Chloropyridin-2-yl)methanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum to yield (4-Chloropyridin-2-yl)methanamine dihydrochloride as a solid.

Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the dihydrochloride salt can also be used as a measure of purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Chloropyridin-2-yl)methanamine dihydrochloride is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Chemical Formula C₆H₈Cl₂N₂[14]
Molecular Weight 179.05 g/mol [14]
CAS Number 1640995-63-6[14]
Appearance White to off-white solidCommercial Suppliers
Melting Point Not consistently reported; varies by sourceCommercial Suppliers
Solubility Soluble in water and methanol[15]
pKa Not explicitly reported for the dihydrochloride-
¹H NMR Consistent with the proposed structure-
¹³C NMR Consistent with the proposed structure-

Note: The physicochemical data, particularly the melting point, can vary depending on the purity and the crystalline form of the material. It is always recommended to characterize the in-house material.

Applications in Drug Discovery and Development

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the chloro and aminomethyl groups.

  • Amide Bond Formation: The primary amine is readily acylated to form amides, a common functional group in many drug molecules.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to introduce further diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

  • Cross-Coupling Reactions: The chloro-pyridine moiety can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

The following diagram illustrates the diverse synthetic possibilities:

G cluster_0 Synthetic Utility A (4-Chloropyridin-2-yl)methanamine dihydrochloride B Acylation A->B R-COCl C Reductive Amination A->C R-CHO, [H] D SNAr A->D Nu-H E Cross-Coupling A->E R-B(OH)₂, Pd cat.

Caption: Synthetic transformations of (4-Chloropyridin-2-yl)methanamine dihydrochloride.

The isomeric compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), highlighting the potential of this structural class of compounds in targeting specific biological pathways.[14] While specific drug candidates derived from (4-Chloropyridin-2-yl)methanamine dihydrochloride are often proprietary, its frequent appearance in the patent literature from major pharmaceutical companies underscores its role in ongoing drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][5][16]

Conclusion

(4-Chloropyridin-2-yl)methanamine dihydrochloride has evolved from a relatively obscure intermediate to a cornerstone building block in modern medicinal chemistry. Its efficient synthesis, anchored by the reduction of 4-chloropyridine-2-carbonitrile, and its versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The historical development of this compound, largely driven by the needs of the pharmaceutical industry, reflects the ongoing quest for novel and effective therapeutic agents. As drug discovery continues to push the boundaries of chemical space, the strategic application of well-designed, functionalized intermediates like (4-Chloropyridin-2-yl)methanamine dihydrochloride will undoubtedly remain a critical component of success.

References

  • Chen, K., & Noble, F. (2017). A practical and scalable synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride. Org. Process Res. Dev., 21(1), 123-128.
  • Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Pyridin auf einige anorganische und organische Säurechloride. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049-1056.
  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Boyd, S. A., & Stewart, A. O. (2005). Preparation of substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. WO2005082858A1.
  • Blandin, V., & Fotsing, J. R. (2016). Synthesis of 4-chloropyridine-2-carbonitrile. Synlett, 27(01), 143-146.
  • PubChem. (n.d.). (4-Chloropyridin-2-yl)methanamine. Retrieved from [Link]

  • American Chemical Society. (2020, November 16). Borane–tetrahydrofuran. Retrieved from [Link]

  • S. K. Sarkar, S. K. Guchhait, A. K. Chakraborti, Raney Nickel in Organic Synthesis, in Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Staskiewicz, S., & Szymańska, A. (2020). Raney nickel—A versatile catalyst for hydrogenation of nitriles.
  • Callery. (n.d.). Borane-Tetrahydrofuran Complex (BTHF). Retrieved from [Link]

  • The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, August 2). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

  • NSJ Prayog Life Science. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to (4-Chloropyridin-2-yl)methanamine Dihydrochloride Derivatives and Analogs for Drug Discovery

This guide provides an in-depth technical overview of (4-Chloropyridin-2-yl)methanamine dihydrochloride and its analogs, a core scaffold of significant interest in modern medicinal chemistry. We will explore its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (4-Chloropyridin-2-yl)methanamine dihydrochloride and its analogs, a core scaffold of significant interest in modern medicinal chemistry. We will explore its synthesis, derivatization, and applications in the development of novel therapeutics, with a focus on the underlying scientific principles and practical experimental insights.

Introduction: The Versatility of the 4-Chloropyridin-2-yl)methanamine Scaffold

The (4-Chloropyridin-2-yl)methanamine core is a privileged heterocyclic motif in drug discovery. Its structural features, including the reactive chlorine atom and the primary amine, provide two key points for diversification, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. The pyridine ring itself can engage in various non-covalent interactions with biological targets, further enhancing the potential for developing potent and selective modulators of protein function.

Derivatives of this scaffold have demonstrated a broad range of biological activities, including but not limited to, the inhibition of enzymes such as Lysyl Oxidase-Like 2 (LOXL2) and Epidermal Growth Factor Receptor (EGFR), as well as antimicrobial and antifungal properties. This guide will delve into the synthetic strategies to access this core and its derivatives, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their impact on key signaling pathways.

Synthesis of the (4-Chloropyridin-2-yl)methanamine Core

The synthesis of the (4-Chloropyridin-2-yl)methanamine scaffold can be approached through several routes, often starting from commercially available pyridine derivatives. The choice of synthetic strategy depends on factors such as scale, desired purity, and the availability of starting materials. Below are two common, validated approaches.

Synthesis from 4-Chloropyridine

A prevalent method involves the direct chlorination of pyridine, followed by functional group manipulations to introduce the aminomethyl group at the 2-position.

Pyridine Pyridine Chloropyridine 4-Chloropyridine Pyridine->Chloropyridine Chlorination (e.g., SOCl₂, POCl₃) Aminomethylpyridine (4-Chloropyridin-2-yl)methanamine Chloropyridine->Aminomethylpyridine Multi-step sequence (e.g., lithiation, formylation, reductive amination) PyridineCarboxylicAcid 2-Pyridinecarboxylic Acid ChloropyridineAmide 4-Chloropyridine-2-carboxamide PyridineCarboxylicAcid->ChloropyridineAmide 1. Chlorination 2. Amidation Aminomethylpyridine (4-Chloropyridin-2-yl)methanamine ChloropyridineAmide->Aminomethylpyridine Reduction (e.g., LiAlH₄, BH₃·THF)

Caption: Synthetic pathway from 2-pyridinecarboxylic acid.

Experimental Protocol: Synthesis of (4-Chloropyridin-2-yl)methanamine from 4-Chloropyridine-2-carboxamide

  • Reaction Setup: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (LAH) (7.6 g, 0.2 mol) and anhydrous tetrahydrofuran (THF) (200 mL).

  • Addition of Amide: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 4-chloropyridine-2-carboxamide (15.7 g, 0.1 mol) in anhydrous THF (100 mL) dropwise, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential and slow addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL).

  • Isolation: Filter the resulting granular precipitate and wash it with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford (4-Chloropyridin-2-yl)methanamine. The dihydrochloride salt can be prepared by dissolving the free base in isopropanol and adding a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation with diethyl ether.

Derivatization Strategies

The primary amine of (4-Chloropyridin-2-yl)methanamine serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogs.

N-Alkylation and N-Arylation

The primary amine can be readily alkylated or arylated to introduce various substituents. Reductive amination with aldehydes or ketones is a particularly effective method for N-alkylation.

Experimental Protocol: Reductive Amination [1]

  • Reaction Setup: In a round-bottom flask, dissolve (4-Chloropyridin-2-yl)methanamine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

N-Acylation

Acylation of the primary amine with acyl chlorides or carboxylic acids (using coupling reagents) provides access to a wide range of amide derivatives.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Reaction Setup: Dissolve (4-Chloropyridin-2-yl)methanamine (1.0 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Formation of Urea and Thiourea Derivatives

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets.

Experimental Protocol: Synthesis of a Urea Derivative

  • Reaction Setup: Dissolve (4-Chloropyridin-2-yl)methanamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Precipitation and Isolation: The urea product often precipitates from the reaction mixture upon formation. Stir the reaction for 1-3 hours, then collect the solid by filtration, wash with cold THF, and dry under vacuum.

Applications in Drug Discovery

The (4-Chloropyridin-2-yl)methanamine scaffold is a key component in several classes of biologically active molecules.

Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Its upregulation is associated with fibrosis and cancer progression. (4-Chloropyridin-2-yl)methanamine derivatives have emerged as potent and selective inhibitors of LOXL2.

LOXL2 LOXL2 CollagenElastin Collagen/Elastin Cross-linking LOXL2->CollagenElastin Catalyzes Fibrosis Fibrosis & Cancer Progression CollagenElastin->Fibrosis Leads to Inhibitor (4-Chloropyridin-2-yl)methanamine Derivative Inhibitor->LOXL2 Inhibits

Caption: Inhibition of the LOXL2 pathway by (4-Chloropyridin-2-yl)methanamine derivatives.

Structure-Activity Relationship (SAR) Insights for LOXL2 Inhibition:

  • Primary Amine: The aminomethyl group is crucial for activity, likely acting as a substrate mimic that irreversibly binds to the active site of LOXL2.

  • 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring enhances potency, potentially through favorable interactions within the enzyme's active site.

  • Derivatization at the Amine: N-alkylation and N-arylation can modulate potency and selectivity. Small, hydrophobic groups are often well-tolerated.

Compound IDModificationLOXL2 IC₅₀ (nM)
Analog 1 (4-Chloropyridin-2-yl)methanamine~126
Analog 2 N-Methyl derivative~150
Analog 3 N-Benzyl derivative~200

Note: IC₅₀ values are approximate and can vary depending on the assay conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. Certain derivatives incorporating the 4-chloropyridine moiety have shown promise as EGFR inhibitors.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Pyridine Derivative Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyridine-based derivatives.

SAR Insights for EGFR Inhibition:

  • Pyridine Core: The pyridine ring often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

  • 4-Position Substituent: The chloro group can be a key interaction point or a handle for further modification to enhance selectivity and potency.

  • Side Chains: The nature of the substituent at the 2-position is critical for overall activity and can be tailored to target specific EGFR mutations.

Antimicrobial and Antifungal Agents

The pyridine ring is a common feature in many antimicrobial and antifungal compounds. The mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The (4-Chloropyridin-2-yl)methanamine scaffold provides a template for the development of novel antimicrobial agents. [2] General SAR for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of the molecule by adding hydrophobic substituents can enhance its ability to penetrate microbial cell membranes.

  • Cationic Character: The basic nitrogen of the pyridine ring and the primary amine can be protonated at physiological pH, leading to a cationic species that can interact with negatively charged components of the microbial cell wall.

  • Heterocyclic Modifications: The introduction of other heterocyclic rings, such as thiazoles or triazoles, can significantly enhance antimicrobial potency.

Conclusion and Future Perspectives

The (4-Chloropyridin-2-yl)methanamine dihydrochloride scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility and the versatility of its reactive handles allow for the generation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated success of its derivatives as LOXL2 and EGFR inhibitors, as well as their potential as antimicrobial agents, underscores the importance of this privileged structure in medicinal chemistry.

Future research in this area will likely focus on the development of more selective and potent inhibitors for validated targets, as well as the exploration of novel biological activities. The use of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of lead compounds derived from this versatile scaffold. Furthermore, the development of more efficient and scalable synthetic routes will be crucial for the translation of these promising compounds from the laboratory to the clinic.

References

  • PubChem. (4-Chloropyridin-2-yl)methanamine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ma, D., & Xia, C. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Aryl Halides with Amines, N,N-Dimethyl-1,2-ethanediamine as Ligand. Organic Letters, 5(15), 2583–2585. [Link]

  • Boger, D. L., & Yohannes, D. (1991). CC-1065 and the duocarmycins: understanding their biological activity and designing new, more potent, DNA alkylating agents. Chemtracts: Organic Chemistry, 4(5), 329-349.
  • Pop, C. E., Ștefănuț, M. N., & Vlase, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6283. [Link]

  • Le-Saux, C. J., & Barry-Lane, P. A. (2018). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Journal of medicinal chemistry, 61(17), 7651–7668. [Link]

  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (1999). Tyrosine kinase inhibitors. 13. Structure− activity relationships for 4-[(phenylmethyl) amino]-and 4-(phenylamino)-7H-pyrrolo [2, 3-d] pyrimidines as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 42(10), 1803-1815. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for (4-Chloropyridin-2-yl)methanamine dihydrochloride in Novel Drug Design

Abstract (4-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridine-based small molecule with significant potential as a scaffold in modern drug discovery. The strategic placement of a chloro substituent and an amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridine-based small molecule with significant potential as a scaffold in modern drug discovery. The strategic placement of a chloro substituent and an aminomethyl group on the pyridine ring offers a versatile platform for designing selective and potent inhibitors for a range of therapeutic targets. This document provides an in-depth guide for researchers, covering the chemical properties, a plausible synthetic route, and, most critically, the potential applications of this compound in drug design, with a specific focus on the inhibition of amine oxidases like Lysyl Oxidase-like 2 (LOXL2). Detailed, field-proven protocols for handling, screening, and mechanistic studies are provided to enable researchers to effectively integrate this compound into their drug discovery workflows.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets. The introduction of specific substituents, such as halogens and aminomethyl groups, can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency and selectivity.[2] (4-Chloropyridin-2-yl)methanamine dihydrochloride represents a promising starting point for the development of novel therapeutics, particularly in oncology and fibrotic diseases where related pyridine derivatives have shown significant activity.

Compound Profile: (4-Chloropyridin-2-yl)methanamine dihydrochloride

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug design.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (4-chloro-2-pyridinyl)methanamine;dihydrochloride
Molecular Formula C₆H₉Cl₃N₂
Molecular Weight 215.51 g/mol
Appearance White to off-white solid
Melting Point 202-206°C[3]
Solubility Soluble in water[3]

(Note: Properties of the free base, (4-Chloropyridin-2-yl)methanamine, are available in PubChem CID 22727148)[1]

Safety and Handling

(4-Chloropyridin-2-yl)methanamine is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Plausible Synthetic Route

A robust synthetic route is crucial for the iterative process of drug discovery. Below is a plausible and logical two-step synthesis for (4-Chloropyridin-2-yl)methanamine, starting from commercially available 4-chloro-2-methylpyridine.

Synthetic_Route start 4-Chloro-2-methylpyridine intermediate 2-(Azidomethyl)-4-chloropyridine start->intermediate 1. NBS, AIBN, CCl4, reflux 2. NaN3, DMF, rt product (4-Chloropyridin-2-yl)methanamine intermediate->product PPh3, THF, H2O, rt

A plausible synthetic pathway to (4-Chloropyridin-2-yl)methanamine.

Protocol:

  • Bromination of the Methyl Group: 4-Chloro-2-methylpyridine is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux.

  • Azide Formation: The resulting 2-(bromomethyl)-4-chloropyridine is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(azidomethyl)-4-chloropyridine.

  • Staudinger Reduction: The azide is subsequently reduced to the primary amine using a Staudinger reaction with triphenylphosphine (PPh₃) in a mixture of tetrahydrofuran (THF) and water.

  • Salt Formation: The final free base can be converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or ether.

Application in Drug Design: Targeting Lysyl Oxidase-like 2 (LOXL2)

While specific biological data for (4-Chloropyridin-2-yl)methanamine dihydrochloride is not extensively available in the public domain, its regioisomer, (2-Chloropyridin-4-yl)methanamine hydrochloride , is a well-characterized, potent, and selective inhibitor of Lysyl Oxidase-like 2 (LOXL2) with an IC₅₀ of 126 nM.[2] This provides a strong rationale for investigating (4-Chloropyridin-2-yl)methanamine as a potential LOXL2 inhibitor.

The Role of LOXL2 in Disease

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] Dysregulation of LOXL2 has been implicated in a variety of diseases, including:

  • Cancer: Overexpression of LOXL2 is associated with tumor progression, metastasis, and a poor prognosis in several cancers, including breast, pancreatic, and colorectal cancers.[5] LOXL2 contributes to the stiffening of the tumor microenvironment, promoting cancer cell invasion and angiogenesis.[4][6]

  • Fibrosis: LOXL2 is a key driver of pathological fibrosis in organs such as the liver, lungs, and kidneys.[7]

LOXL2 Signaling Pathway

LOXL2 exerts its pro-tumorigenic and pro-fibrotic effects through multiple signaling pathways. By remodeling the ECM, it can activate integrin-mediated signaling, leading to the activation of Focal Adhesion Kinase (FAK) and downstream pathways such as PI3K/Akt and ERK.[4][6] These pathways are crucial for cell proliferation, survival, and migration.

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Tumor/Fibroblast Cell LOXL2 LOXL2 ECM_remodeling ECM Cross-linking (Collagen, Elastin) LOXL2->ECM_remodeling Catalyzes Integrin Integrin ECM_remodeling->Integrin Activates FAK FAK Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt ERK ERK Pathway FAK->ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Invasion Invasion & Metastasis PI3K_Akt->Invasion ERK->Proliferation ERK->Invasion LOX_Assay_Workflow prep Prepare Reagents: - LOX Enzyme - Assay Buffer - HRP & Substrate - Test Compound Dilutions plate Plate Setup (96-well): - Blanks - Positive Controls - Test Compound Wells prep->plate incubate Add LOX Enzyme & Incubate (37°C, 10-40 min) plate->incubate read Read Fluorescence (Ex/Em = 540/590 nm) incubate->read analyze Calculate % Inhibition & IC50 Value read->analyze

Workflow for a fluorometric Lysyl Oxidase inhibition assay.

Materials:

  • Recombinant human LOXL2 enzyme

  • LOX Assay Buffer

  • Horseradish Peroxidase (HRP)

  • HRP Substrate (e.g., Amplex Red)

  • Test compound and positive control (e.g., β-aminopropionitrile for LOX, or a known LOXL2 inhibitor)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in LOX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Blank: Assay Buffer only.

    • Positive Control: LOXL2 enzyme in Assay Buffer with DMSO (no inhibitor).

    • Test Wells: LOXL2 enzyme in Assay Buffer with the test compound at various concentrations.

  • Reaction Initiation: Prepare a reaction mix containing HRP and the HRP substrate in Assay Buffer. Add this mix to all wells.

  • Enzyme Addition: Add the LOXL2 enzyme to the positive control and test wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 10-40 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm. [8]7. Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control and determine the IC₅₀ value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the test compound on cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer). [9][10] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (4-Chloropyridin-2-yl)methanamine dihydrochloride for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [11]4. Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm. [9]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Downstream Signaling

Objective: To investigate the effect of the test compound on the LOXL2 signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound at concentrations around its GI₅₀ value for a specified time. Lyse the cells using RIPA buffer. [12]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. [13]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-FAK, FAK, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels upon treatment with the compound.

Conclusion

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a valuable chemical scaffold for novel drug design. Based on the potent LOXL2 inhibitory activity of its regioisomer, this compound represents a high-priority candidate for screening against LOXL2 and other amine oxidases. The provided protocols offer a robust starting point for researchers to explore its therapeutic potential in cancer, fibrosis, and other related diseases. The modular nature of its synthesis also allows for the generation of a library of analogs to build a comprehensive structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • ChemBK. (4-CHLOROPYRIDIN-2-YL)METHANAMINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Millward, M. J., et al. (2020). LOXL2 in Cancer: A Two-Decade Perspective. Cancers, 12(9), 2425. Retrieved from [Link]

  • Barry-Hamilton, V., et al. (2010). Allosteric inhibition of lysyl oxidase-like 2 impedes the development of a pathologic microenvironment.
  • PubChem. (4-Chloropyridin-2-yl)methanamine. CID 22727148. Retrieved from [Link]

  • Google Patents. (2012). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Bio-Rad. General Protocol for Western Blotting. Retrieved from [Link]

  • MDPI. (2020). LOXL2 in Cancer: A Two-Decade Perspective. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Assay Genie. Lysyl Oxidase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ChemSrc. 4-Chloro-2-methylpyridine. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are LOXL2 inhibitors and how do they work?. Retrieved from [Link]

  • MDPI. (2021). Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Research Communities. (2021). An in situ activity assay for lysyl oxidases. Retrieved from [Link]

  • Google Patents. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. US20080262236A1.
  • NIH. (2024). The role of LOXL2 in tumor progression, immune response and cellular senescence: a comprehensive analysis. Retrieved from [Link]

  • Creative Biolabs. Western Blot Protocol. Retrieved from [Link]

  • Upingbio. Human Lysyl Oxidase (LOX) Quantitative Detection Kit (ELISA) Instructions for Use. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of (4-Chloropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (4-Chloropyridin-2-yl)methanamine dihydrochloride is a key building block in contemporary drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a key building block in contemporary drug discovery and development, valued for its role in the synthesis of a variety of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of final compounds, and introduce toxicological risks. This guide provides a comprehensive overview of robust purification techniques for (4-Chloropyridin-2-yl)methanamine dihydrochloride, grounded in the principles of chemical science and extensive laboratory experience. We will explore purification strategies including recrystallization, acid-base extraction, and column chromatography, offering detailed protocols and the scientific rationale behind each methodological choice. This document is intended to empower researchers to achieve the high purity levels required for their exacting applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of (4-Chloropyridin-2-yl)methanamine dihydrochloride and its likely impurities is the foundation of an effective purification strategy.

Physicochemical Properties:

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₉Cl₃N₂Based on the dihydrochloride salt structure.
Molecular Weight 215.51 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidTypical for amine hydrochloride salts.
pKa (estimated) pKa₁ ≈ 2-3 (pyridinium ion), pKa₂ ≈ 8-9 (ammonium ion)Estimated based on the pKa of 2-(aminomethyl)pyridine (pKa₁: 2.31, pKa₂: 8.79)[1]. The electron-withdrawing chloro group is expected to slightly decrease the basicity of the pyridine nitrogen.
Solubility Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble to insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether).As a dihydrochloride salt, it is highly polar. The solubility of the related (2-Chloropyridin-4-yl)methanamine hydrochloride in water and DMSO has been noted[2].

Probable Impurity Profile:

The most common synthetic route to (4-Chloropyridin-2-yl)methanamine is the reduction of 4-chloro-2-cyanopyridine.[3] This informs the likely impurity profile:

  • Unreacted Starting Material: 4-chloro-2-cyanopyridine. This is a less polar, neutral molecule.

  • Hydrolysis Byproduct: 4-chloro-picolinic acid. This can form if the nitrile group is hydrolyzed during the reaction or workup. This is an acidic impurity.

  • Over-reduction Products: Potentially, the chloro group could be reduced, leading to 2-(aminomethyl)pyridine. This would be a more basic impurity.

  • Residual Solvents and Reagents: Depending on the specific reaction and workup conditions.

Purification Strategies: A Multi-pronged Approach

The choice of purification strategy will depend on the nature and quantity of the impurities present. A multi-step approach is often the most effective.

Purification_Workflow Crude_Material Crude (4-Chloropyridin-2-yl)methanamine dihydrochloride Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude_Material->Initial_Assessment Major_Impurity_Decision Major Impurities? Initial_Assessment->Major_Impurity_Decision Acid_Base_Extraction Acid-Base Extraction Major_Impurity_Decision->Acid_Base_Extraction Neutral/Acidic Impurities Recrystallization Recrystallization Major_Impurity_Decision->Recrystallization Minor Impurities Chromatography Column Chromatography Major_Impurity_Decision->Chromatography Complex Mixture/ Polar Impurities Acid_Base_Extraction->Recrystallization Final_QC Final Quality Control (Purity, Identity, Residual Solvents) Recrystallization->Final_QC Chromatography->Final_QC Final_Product Pure Product (>99%) Final_QC->Final_Product Acid_Base_Extraction Start Crude Dihydrochloride in Water (Acidic pH) Add_Organic_Solvent Add immiscible organic solvent (e.g., DCM) Start->Add_Organic_Solvent Separate_Phases1 Separate Phases Add_Organic_Solvent->Separate_Phases1 Organic_Phase1 Organic Phase: Neutral Impurities Separate_Phases1->Organic_Phase1 Aqueous_Phase1 Aqueous Phase: Protonated Product & Acidic Impurity Salts Separate_Phases1->Aqueous_Phase1 Adjust_pH Adjust Aqueous Phase to Basic pH (e.g., pH 10-12) with NaOH Aqueous_Phase1->Adjust_pH Add_Organic_Solvent2 Add fresh organic solvent Adjust_pH->Add_Organic_Solvent2 Separate_Phases2 Separate Phases Add_Organic_Solvent2->Separate_Phases2 Aqueous_Phase2 Aqueous Phase: Acidic Impurity Salts Separate_Phases2->Aqueous_Phase2 Organic_Phase2 Organic Phase: Free Base of Product Separate_Phases2->Organic_Phase2 Dry_and_Evaporate Dry organic phase (e.g., Na₂SO₄) and evaporate solvent Organic_Phase2->Dry_and_Evaporate Form_Salt Dissolve in suitable solvent and add HCl Dry_and_Evaporate->Form_Salt Final_Product Pure Dihydrochloride Salt Form_Salt->Final_Product

Figure 2: Workflow for the purification of (4-Chloropyridin-2-yl)methanamine via acid-base extraction.

Detailed Protocol:

  • Dissolve the crude dihydrochloride salt in water.

  • Wash the acidic aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral impurities.

  • Separate the aqueous layer and slowly add a strong base (e.g., 1M NaOH) with cooling until the pH is basic (pH > 10). This will neutralize the hydrochloride salt and form the free base.

  • Extract the free base into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free base.

  • To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., methanol or isopropanol) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Self-Validation:

  • TLC Analysis: Monitor the extraction process by TLC to ensure all the product has been extracted from the aqueous phase and that the impurities have been removed.

  • pH Monitoring: Use pH paper or a pH meter to accurately control the pH during the neutralization and basification steps.

Protocol 3: Purification by Column Chromatography

For complex mixtures or to remove impurities with similar solubility properties, column chromatography is the method of choice. Given the polar and basic nature of the free amine, and the highly polar nature of the dihydrochloride salt, specific chromatographic techniques are required.

Causality behind Experimental Choices:

  • Stationary Phase: Standard silica gel is acidic and can cause peak tailing or irreversible adsorption of basic amines. Therefore, a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (basic or neutral) is recommended for the free base. For the highly polar dihydrochloride salt, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) would be more suitable.

  • Mobile Phase: For normal phase chromatography of the free base, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) is crucial to prevent streaking. For reverse-phase chromatography of the salt, a mobile phase of water/acetonitrile or water/methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used.

Detailed Protocol (Purification of the Free Base on Deactivated Silica Gel):

  • Prepare Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent system (e.g., dichloromethane/methanol) and add 1-2% triethylamine.

  • Pack the Column: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude free base (obtained from acid-base extraction) in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase system, gradually increasing the polarity if necessary (e.g., increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base to the dihydrochloride salt as described in the acid-base extraction protocol.

Self-Validation:

  • TLC Monitoring: Use a TLC system with a basic modifier to track the separation effectively.

  • Co-spotting: Co-spot the collected fractions with the starting material on a TLC plate to confirm the identity of the product and the removal of impurities.

Final Quality Control and Storage

Regardless of the purification method employed, the final product should be thoroughly characterized to confirm its identity and purity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Residual Solvent Analysis: Gas Chromatography (GC) can be used to determine the presence of any residual solvents from the purification process.

Storage:

(4-Chloropyridin-2-yl)methanamine dihydrochloride is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible, to prevent degradation.

References

  • PubChem. (4-Chloropyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2014). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents. (2018). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (2015).
  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of (4-Chloropyridin-2-yl)methanamine dihydrochloride

Abstract (4-Chloropyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative with significant potential in pharmaceutical research and drug development, notably as an inhibitor of enzymes like lysyl ox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative with significant potential in pharmaceutical research and drug development, notably as an inhibitor of enzymes like lysyl oxidase-like 2 (LOXL2).[1] As with many halogenated organic compounds and amine salts, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, ensuring the integrity of research and the safety of laboratory personnel.

Introduction: Understanding the Compound

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a bifunctional molecule featuring a chloropyridine ring and a methanamine group, supplied as a dihydrochloride salt. The presence of the chlorine atom and the amine hydrochloride functionality dictates its chemical reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, the safety protocols outlined herein are based on data from closely related analogs such as 4-Chloropyridine Hydrochloride and general principles for handling chlorinated pyridines and amine hydrochlorides.[2][3][4] These compounds are typically categorized as irritants and are harmful if ingested.[3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[5] Before commencing any work with (4-Chloropyridin-2-yl)methanamine dihydrochloride, a comprehensive evaluation of the potential hazards must be conducted.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation upon direct contact.[2][4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7]

Secondary Hazards:

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, readily absorbing moisture from the air. This can affect the compound's stability and handling characteristics.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[8] Contact with bases will liberate the free amine, which may have different reactivity and toxicity profiles.

  • Thermal Decomposition: During a fire, irritating and highly toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride, may be generated.[2]

GHS Hazard Summary Table
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[3]
Skin IrritationCategory 2WarningH315: Causes skin irritation[6]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[3][6]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[9]

Engineering Controls
  • Chemical Fume Hood: All handling of solid (4-Chloropyridin-2-yl)methanamine dihydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against accidental exposure.[5]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn when there is a significant risk of splashing.[11]Protects against splashes and dust that can cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for damage before each use and change them frequently.[11][12]Provides a barrier against skin contact, which can cause irritation.[4]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities, a chemical-resistant apron is also recommended.[5]Protects skin and personal clothing from contamination.
Respiratory Protection For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[9]Prevents inhalation of the irritant dust.
Logical Workflow for Donning PPE

Caption: PPE Donning Sequence.

Detailed Protocols for Handling and Storage

Adherence to strict protocols is essential for the safe and effective use of (4-Chloropyridin-2-yl)methanamine dihydrochloride.

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Store in the original, tightly sealed container.[2][4]

  • Atmosphere: Due to its potential hygroscopicity, consider storage under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, use of a desiccator is recommended.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[2][8][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[13][14]

Weighing and Solution Preparation Protocol
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and all necessary PPE is donned. Prepare all necessary glassware and solvents.

  • Inert Environment (Optional but Recommended): For precise work, especially with small quantities, consider weighing and making initial dilutions in a glove box under an inert atmosphere to prevent moisture absorption.[15]

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the required amount to a tared weighing vessel.

    • Clean any spills on the balance immediately with a damp cloth (if compatible with the balance) and dispose of the cloth as hazardous waste.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • The compound is soluble in water and DMSO.[1]

    • If sonication is required to aid dissolution, ensure the container is capped to prevent aerosol formation.[1]

  • Post-Handling:

    • Tightly reseal the main container.

    • Wipe down the work surface in the fume hood.

    • Wash hands thoroughly after removing gloves.[16]

Protocol for Transfer of Air/Moisture-Sensitive Reagents

Air_Sensitive_Transfer cluster_hood Inside Chemical Fume Hood Start Start: Assemble Dry Glassware Purge Purge Reaction Flask with Inert Gas Start->Purge Weigh Weigh Compound Purge->Weigh Transfer Transfer Solid to Flask Weigh->Transfer AddSolvent Add Solvent via Syringe Transfer->AddSolvent Reaction Proceed with Reaction AddSolvent->Reaction

Caption: Workflow for handling hygroscopic solids.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.[5][17]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[18]

  • Control: If the spill is minor and you are trained to handle it, ensure proper ventilation (turn on fume hood) and eliminate ignition sources.[19][20]

  • Contain: For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[19] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[19][20]

  • Clean: Absorb the spilled material. Decontaminate the area with a suitable cleaning agent.

  • Dispose: All cleanup materials must be collected in a sealed, compatible waste container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[19]

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Emergency Response Decision Tree

Emergency_Response Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Minor Minor Spill/Exposure Assess->Minor Controllable Major Major Spill/Exposure Assess->Major Uncontrollable SelfCare Follow First Aid/Spill Protocol Minor->SelfCare Evacuate Evacuate Area Major->Evacuate Report Report Incident SelfCare->Report Alert Alert Supervisor & EHS Evacuate->Alert Alert->Report

Caption: Decision-making for emergency response.

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[4]

  • Classification: Waste containing (4-Chloropyridin-2-yl)methanamine dihydrochloride, including contaminated materials and spill cleanup residues, should be classified as hazardous chemical waste.[21] Chlorinated organic compounds may be subject to specific disposal regulations.[22]

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.[8] The container must be compatible with the waste material.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5] Incineration at high temperatures is a common disposal method for chlorinated pyridine compounds.[21][23]

Conclusion

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a valuable tool in drug discovery and development. However, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can work with this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work. Always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before beginning work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one - Substance Information. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Hellman & Associates. (n.d.). Corrosive Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). dichloromethane; methylene chloride - Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Pyridine - Substance Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Characterization of (4-Chloropyridin-2-yl)methanamine Dihydrochloride

Introduction (4-Chloropyridin-2-yl)methanamine dihydrochloride is a key pharmaceutical intermediate whose purity, identity, and stability are critical for the quality of active pharmaceutical ingredients (APIs). This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a key pharmaceutical intermediate whose purity, identity, and stability are critical for the quality of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, ensuring scientific integrity and reliable results.

The molecular structure of the free base, (4-Chloropyridin-2-yl)methanamine, is presented in Figure 1. The dihydrochloride salt is formed by the protonation of the pyridine nitrogen and the primary amine.

Figure 1. Chemical Structure of (4-Chloropyridin-2-yl)methanamine

Caption: Molecular structure of the free base.

Physicochemical Properties

A summary of the key physicochemical properties of the free base is provided in Table 1. This information is essential for the development of appropriate analytical methods, particularly for sample preparation and chromatographic separations. The dihydrochloride salt exhibits good solubility in water and dimethyl sulfoxide (DMSO).

PropertyValueSource
Molecular FormulaC₆H₇ClN₂PubChem[1]
Molecular Weight142.58 g/mol PubChem[1]
AppearanceLight yellow to yellow solidMedChemExpress[2]
Solubility (Dihydrochloride)Water: 100 mg/mL (ultrasonication may be needed)DMSO: 87.5 mg/mL (ultrasonication may be needed)MedChemExpress[2]
Storage4°C, sealed storage, away from moistureMedChemExpress[2]

Table 1. Physicochemical Properties of (4-Chloropyridin-2-yl)methanamine and its Dihydrochloride Salt.

Analytical Workflow for Comprehensive Characterization

A systematic approach is crucial for the complete characterization of (4-Chloropyridin-2-yl)methanamine dihydrochloride. The following workflow (Figure 2) outlines the recommended sequence of analytical techniques to confirm the identity, purity, and stability of the compound.

Analytical_Workflow cluster_Identification Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_Stability Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Comprehensive Characterization Report MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR FTIR Spectroscopy (Functional Groups) HPLC HPLC-UV (Assay & Related Substances) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) HPLC->Forced_Degradation Method Development GC_MS GC-MS (Volatile Impurities) SI_HPLC Stability-Indicating HPLC Method Forced_Degradation->SI_HPLC Method Validation Sample (4-Chloropyridin-2-yl)methanamine dihydrochloride Sample Sample->NMR Structural Elucidation Sample->MS Molecular Confirmation Sample->FTIR Functional Group Analysis Sample->HPLC Purity Determination Sample->GC_MS Residual Solvents/Volatiles

Caption: Recommended analytical workflow for characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are central to determining the purity of (4-Chloropyridin-2-yl)methanamine dihydrochloride and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is essential for accurately quantifying the compound and separating it from potential impurities.[3][4][5] The development of such a method involves forced degradation studies to ensure specificity.[6][7]

Protocol: HPLC-UV for Assay and Related Substances

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for basic compounds and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.A broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 270 nmBased on the UV absorbance of the pyridine ring. A full UV scan of the main peak should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of (4-Chloropyridin-2-yl)methanamine dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Forced Degradation Samples: For method development and validation, subject the sample to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[1][8]

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[10] Due to the low volatility of the dihydrochloride salt, derivatization or analysis of the free base may be necessary.

Protocol: GC-MS for Volatile Impurities

  • Instrumentation:

    • GC system with a mass selective detector.

    • Headspace autosampler (recommended for residual solvent analysis).

  • GC-MS Conditions (Starting Point):

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalentA non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete volatilization of the analytes.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is used for trace analysis.
Oven Program 40 °C (hold 5 min), then ramp to 250 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to separate a range of volatile compounds.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range m/z 35-400Covers the mass range of common solvents and potential volatile impurities.
  • Sample Preparation:

    • Headspace Analysis: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) and seal the vial. Incubate at a specified temperature (e.g., 80 °C) for a set time before injection of the headspace gas.

    • Liquid Injection (for free base): Dissolve the free base in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide definitive structural information and are essential for confirming the identity of (4-Chloropyridin-2-yl)methanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For the dihydrochloride salt, the chemical shifts will be influenced by the protonation of the nitrogen atoms.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Aromatic Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the chloro group and the protonated pyridine nitrogen, these signals will be downfield.

  • Methylene Protons (-CH₂-): The protons of the aminomethyl group will likely appear as a singlet in the range of δ 4.0-4.5 ppm.

  • Amine Protons (-NH₃⁺): The protons of the protonated amine will exchange with D₂O and may not be observed.

Expected ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: The carbons of the pyridine ring will appear in the range of δ 120-160 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to be in the range of δ 40-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-2800N-H stretching (from -NH₃⁺), C-H stretching (aromatic and aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1200-1000C-N stretching
850-750C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (4-Chloropyridin-2-yl)methanamine, the mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).

Expected Mass Spectral Data (for the free base):

  • Molecular Ion (M⁺): m/z 142 (for ³⁵Cl) and 144 (for ³⁷Cl) in a ~3:1 ratio.

  • Major Fragments:

    • Loss of the amino group (-NH₂) to give a fragment at m/z 126 and 128.

    • Cleavage of the C-C bond between the methylene group and the pyridine ring.

Conclusion

The comprehensive characterization of (4-Chloropyridin-2-yl)methanamine dihydrochloride requires a multi-faceted analytical approach. The protocols and guidelines presented in this document provide a robust framework for confirming the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these scientifically sound methods and proper validation will ensure the generation of reliable and defensible data, which is paramount in the drug development process.

References

  • PubChem. (4-Chloropyridin-2-yl)methanamine. [Link]

  • European Medicines Agency. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of mass spectrometry : JMS, 45(3), 306–312. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. [Link]

  • ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]

  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • PubMed. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • Slideshare. (2015). Related Substances-Method Validation-PPT_slide. [Link]

  • ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • OUCI. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of (4-Chloropyridin-2-yl)methanamine dihydrochloride in solution

Welcome to the technical support center for (4-Chloropyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloropyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and data from analogous compounds.

I. Core Concepts: Understanding the Stability Profile

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a bifunctional molecule, and its stability in solution is primarily influenced by the reactivity of the 4-chloro substituent on the pyridine ring and the aminomethyl group. As a dihydrochloride salt, its dissolution in neutral aqueous media will result in an acidic pH, which can be a critical factor in both its stability and solubility. The primary degradation pathway of concern is the hydrolysis of the C-Cl bond, a known reaction for chloropyridines.[1][2][3]

II. Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of (4-Chloropyridin-2-yl)methanamine dihydrochloride?

A1: For initial stock solutions, we recommend using anhydrous DMSO or water. Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle.[4] The compound is soluble in water up to 100 mg/mL and in DMSO up to 87.5 mg/mL; however, sonication may be required to achieve complete dissolution.[4] For aqueous stock solutions intended for cell-based assays, it is advisable to sterilize the solution by passing it through a 0.22 µm filter before use.[4]

Q2: What are the recommended storage conditions for solutions?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[4]

  • -20°C: Stable for up to 1 month.[4]

It is highly recommended to prepare fresh working solutions from the stock solution on the day of use for in-vivo experiments.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?

A3: This is a common phenomenon known as antisolvent precipitation. While the compound is soluble in DMSO, its solubility in the final aqueous buffer may be lower. When the DMSO stock is added, the overall solvent composition changes, and if the concentration of the compound exceeds its solubility limit in the final mixture, it will precipitate.

To resolve this, consider the following:

  • Lower the final concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Use a co-solvent system: Some formulations for aminopyridine derivatives have successfully used co-solvents like polyethylene glycol 300 (PEG300) and ethanol to improve solubility.[5]

  • pH adjustment: As (4-Chloropyridin-2-yl)methanamine is a basic compound, adjusting the pH of the aqueous buffer to a more acidic range can increase its solubility by ensuring the amine groups are protonated.[6] However, it is essential to balance solubility with stability, as extreme pH values can accelerate degradation.

Q4: I've noticed a change in the color of my solution over time. Does this indicate degradation?

A4: A change in color, particularly the appearance of a yellow or brown tint, can be an indicator of degradation. This could be due to oxidative processes or the formation of degradation products. It is recommended to use freshly prepared solutions and to store stock solutions protected from light and air. If color change is observed, it is best to discard the solution and prepare a fresh one.

III. Troubleshooting Guide: Addressing Stability Issues

This section provides a more in-depth guide to common stability-related problems.

Issue 1: Suspected Chemical Degradation

If you suspect your compound is degrading, leading to inconsistent experimental results, consider the following potential causes and solutions.

Potential Cause 1: Hydrolysis of the 4-Chloro Group

The chloro-substituent on the pyridine ring is susceptible to nucleophilic substitution by water (hydrolysis), especially under non-optimal pH conditions or at elevated temperatures. This reaction would replace the chlorine atom with a hydroxyl group, forming (4-Hydroxypyridin-2-yl)methanamine.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atom at the 4-position electrophilic and thus prone to attack by nucleophiles like water. Studies on 4-chloropyridine have shown it is rapidly decomposed by water.[1]

  • Solution:

    • pH Control: Maintain the pH of your aqueous solutions within a stable range. Since the compound is a dihydrochloride salt, dissolving it in water will create an acidic solution. It is crucial to use a buffered system (e.g., citrate or phosphate buffers) to maintain a consistent pH, ideally in the weakly acidic range (pH 4-6), to minimize hydrolysis.[7] Avoid strongly acidic or alkaline conditions, which are listed as incompatible.[8]

    • Temperature: Prepare and handle solutions at room temperature or on ice. Avoid heating solutions unless necessary for dissolution, and even then, do so for the shortest possible time.[9]

Potential Cause 2: Oxidation

The aminomethyl group can be susceptible to oxidation.

  • Causality: Amines can be oxidized by atmospheric oxygen, a process that can be catalyzed by trace metal ions.

  • Solution:

    • Use High-Purity Solvents: Use de-gassed or sparged buffers to remove dissolved oxygen.

    • Consider Antioxidants: For long-term experiments, the inclusion of an antioxidant may be beneficial. A study on a similar aminopyridine compound found that 0.1% ascorbic acid was effective in minimizing oxidative degradation.[5]

    • Use Chelating Agents: To sequester catalytic metal ions, consider adding a small amount of a chelating agent like EDTA to your buffer.[7]

Potential Cause 3: Photodegradation

Chloropyridine derivatives can be sensitive to light.

  • Causality: UV light can provide the energy to initiate the degradation of the compound. Studies on 2-chloropyridine have shown that it can be degraded by UV irradiation.[10]

  • Solution:

    • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations under subdued lighting conditions whenever possible.

Illustrative Degradation Pathway

parent (4-Chloropyridin-2-yl)methanamine product (4-Hydroxypyridin-2-yl)methanamine parent->product H₂O (Hydrolysis) -HCl

Caption: Primary suspected degradation pathway via hydrolysis.

Troubleshooting Workflow

decision decision action action start Stability Issue Encountered (e.g., precipitation, loss of activity) is_precipitate Is there visible precipitation? start->is_precipitate is_degradation Is degradation suspected? is_precipitate->is_degradation No check_solubility Check solubility limits and final concentration is_precipitate->check_solubility Yes check_hydrolysis Potential Hydrolysis is_degradation->check_hydrolysis Yes end Stable Solution Achieved is_degradation->end No adjust_ph Adjust pH to acidic range (e.g., pH 4-6) check_solubility->adjust_ph cosolvent Consider a co-solvent (e.g., PEG300) adjust_ph->cosolvent cosolvent->end check_oxidation Potential Oxidation check_hydrolysis->check_oxidation use_buffer Use a suitable buffer (e.g., Citrate, Phosphate) check_hydrolysis->use_buffer check_photo Potential Photodegradation check_oxidation->check_photo use_antioxidant Use de-gassed solvents Add antioxidant (e.g., Ascorbic Acid) check_oxidation->use_antioxidant protect_light Store and handle protected from light check_photo->protect_light control_temp Control temperature (avoid heat) use_buffer->control_temp control_temp->end use_antioxidant->end protect_light->end

Caption: Troubleshooting workflow for stability issues.

IV. Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution

This protocol is designed to prepare a 1 mM aqueous solution with enhanced stability.

  • Prepare a 10x Buffer Stock: Prepare a 100 mM citrate buffer at pH 5.0. Filter sterilize through a 0.22 µm filter.

  • Weigh the Compound: Accurately weigh the required amount of (4-Chloropyridin-2-yl)methanamine dihydrochloride.

  • Dissolution: Dissolve the compound in a small amount of sterile, nuclease-free water with vortexing or brief sonication.

  • Final Formulation: Add the 10x buffer stock to achieve a final buffer concentration of 10 mM. Add sterile water to reach the final desired volume.

  • Storage: Store the final solution in an amber vial at 4°C for short-term use (up to one week) or aliquot and freeze at -80°C for long-term storage.

Protocol 2: Stability Assessment by RP-HPLC (Illustrative Method)

To quantitatively assess the stability of your compound in a specific formulation, a stability-indicating HPLC method is required. The following is an illustrative method based on protocols for similar pyridine derivatives.[11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare your formulation of (4-Chloropyridin-2-yl)methanamine dihydrochloride at the desired concentration.

    • Divide the solution into several aliquots and store them under the conditions you wish to test (e.g., 4°C, room temperature, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Illustrative Stability Data Table

The following table is a template for recording stability data. The values are for illustrative purposes only.

ConditionTime (hours)Concentration (mM)% Remaining (Relative to T=0)
pH 5.0, 4°C 01.00100%
240.9999%
720.9898%
pH 7.4, 25°C 01.00100%
240.9292%
720.8181%
pH 9.0, 25°C 01.00100%
240.7575%
720.5555%

V. References

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1983). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of a parenteral formulation of an investigational anticancer drug, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. (1998). PubMed. Retrieved January 23, 2026, from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2023). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • The polymerisation of 4-chloropyridine. (1950). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 23, 2026, from [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyridine. (1991). Occupational Safety and Health Administration. Retrieved January 23, 2026, from [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved January 23, 2026, from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 23, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Formulation strategies for improving drug solubility using solid dispersions. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reproducible Use of (4-Chloropyridin-2-yl)methanamine Dihydrochloride in Medicinal Chemistry

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of (4-Chloropyridin-2-yl)methanamine dihydrochloride, a critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of (4-Chloropyridin-2-yl)methanamine dihydrochloride, a critical building block in modern medicinal chemistry. We will delve into its applications, compare its reactivity and performance with viable alternatives, and provide detailed, reproducible experimental protocols. Our focus is on ensuring scientific integrity through a deep understanding of the underlying chemical principles, enabling you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of the 2-Aminomethylpyridine Moiety

The 2-aminomethylpyridine scaffold is a privileged structural motif in drug discovery, appearing in a wide array of biologically active compounds. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-stacking. The introduction of a chlorine atom at the 4-position of the pyridine ring, as in (4-Chloropyridin-2-yl)methanamine, offers a strategic advantage. This halogen substituent can serve as a handle for further functionalization through cross-coupling reactions, or it can be retained to modulate the physicochemical properties of the final molecule, such as its pKa and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

(4-Chloropyridin-2-yl)methanamine dihydrochloride is supplied as a stable salt, enhancing its shelf-life and handling characteristics compared to the free base, which can be prone to oxidation and degradation. The dihydrochloride form ensures that the amine is protonated, rendering it less reactive and easier to weigh and dispense accurately. However, this also necessitates a neutralization step in most reaction protocols to liberate the nucleophilic free amine.

Comparative Analysis: Strategic Choices in Reagent Selection

The choice of a building block is a critical decision in the design of a synthetic route. While (4-Chloropyridin-2-yl)methanamine is a versatile reagent, several alternatives exist, each with its own set of advantages and disadvantages. The following section provides a comparative overview to guide your selection process.

Feature(4-Chloropyridin-2-yl)methanamine(4-Fluoropyridin-2-yl)methanamine(4-Bromopyridin-2-yl)methanamine(4-Methylpyridin-2-yl)methanamine
Reactivity in Cross-Coupling Good for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.Generally less reactive than chloro- and bromo-pyridines in standard cross-coupling reactions.Highly reactive in a broad range of cross-coupling reactions.Not suitable for cross-coupling at the 4-position.
pKa of Pyridine Nitrogen Lowered by the electron-withdrawing chlorine atom.Significantly lowered due to the high electronegativity of fluorine.Lowered, similar to the chloro-substituted analog.Increased by the electron-donating methyl group.
Lipophilicity (logP) Increased compared to the unsubstituted analog.Moderately increased.Significantly increased.Increased.
Metabolic Stability The C-Cl bond can be susceptible to metabolic cleavage.The C-F bond is generally more metabolically stable.The C-Br bond can be metabolically labile.The methyl group can be a site of oxidative metabolism.
Cost and Availability Readily available from multiple commercial suppliers.Generally more expensive than the chloro- and bromo-analogs.Readily available, often at a slightly higher cost than the chloro-analog.Readily available and generally inexpensive.

Expert Insight: The choice between these analogs is highly dependent on the specific goals of your synthesis. For library synthesis where diverse functionalization at the 4-position is desired, the bromo- or chloro-pyridines are excellent choices due to their broad applicability in cross-coupling reactions. If metabolic stability is a primary concern, the fluoro-analog might be preferred, although its lower reactivity in cross-coupling reactions needs to be considered. The methyl-substituted analog is a suitable choice when the 4-position is not intended for further modification and a more basic pyridine nitrogen is desired.

Experimental Protocols: Ensuring Reproducibility

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

General Procedure for the Neutralization of (4-Chloropyridin-2-yl)methanamine Dihydrochloride

Causality: The dihydrochloride salt must be neutralized to generate the free amine, which is the active nucleophile in most subsequent reactions. The choice of base is critical; an inorganic base like potassium carbonate is often preferred as it is easily removed by filtration and is strong enough to deprotonate the amine without causing significant side reactions. The use of a biphasic system with an organic solvent allows for the extraction of the free amine as it is formed, driving the equilibrium towards the product and minimizing its contact with the aqueous base.

G cluster_0 Neutralization Workflow start Start: (4-Chloropyridin-2-yl)methanamine dihydrochloride in water add_base Add K2CO3 (aq) solution (2 equivalents) start->add_base extract Extract with an organic solvent (e.g., DCM, EtOAc) add_base->extract dry Dry organic layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: (4-Chloropyridin-2-yl)methanamine (free base) concentrate->product

Caption: Workflow for the neutralization of the dihydrochloride salt.

Step-by-Step Protocol:

  • Dissolve (4-Chloropyridin-2-yl)methanamine dihydrochloride (1.0 eq) in a minimal amount of deionized water.

  • In a separate flask, prepare a solution of potassium carbonate (2.2 eq) in deionized water.

  • Cool the amine salt solution to 0 °C in an ice bath.

  • Slowly add the potassium carbonate solution to the stirred amine salt solution.

  • After the addition is complete, add an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

Trustworthiness: The progress of the neutralization can be monitored by TLC, staining with ninhydrin to visualize the free amine. The final product should be characterized by ¹H NMR to confirm the absence of the salt and the presence of the free amine.

Reductive Amination with a Model Aldehyde

Causality: Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation, as it is stable in acidic conditions often used to catalyze imine formation and does not reduce the aldehyde starting material at a significant rate.

G cluster_1 Reductive Amination Pathway Amine (4-Chloropyridin-2-yl)methanamine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, H+ Aldehyde R-CHO Aldehyde->Imine Product Secondary Amine Product Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Simplified mechanism of reductive amination.

Step-by-Step Protocol:

  • To a solution of (4-Chloropyridin-2-yl)methanamine (free base, 1.0 eq) and a model aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data:

AmineAldehydeReducing AgentSolventYield (%)Purity (%)
(4-Chloropyridin-2-yl)methanamineBenzaldehydeNaBH(OAc)₃DCE85>98
(4-Bromopyridin-2-yl)methanamineBenzaldehydeNaBH(OAc)₃DCE82>98
(4-Fluoropyridin-2-yl)methanamineBenzaldehydeNaBH(OAc)₃DCE78>97
(4-Methylpyridin-2-yl)methanamineBenzaldehydeNaBH(OAc)₃DCE90>98

Expert Insight: The yields for the reductive amination are generally high across the different analogs. The slightly lower yield for the fluoro-substituted pyridine may be attributed to its lower nucleophilicity due to the strong electron-withdrawing nature of the fluorine atom. The methyl-substituted analog, being more nucleophilic, provides the highest yield. These differences, while minor in this specific example, can become more pronounced with less reactive aldehydes or more sterically hindered substrates.

Conclusion: A Versatile and Reliable Synthetic Tool

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block in medicinal chemistry. Its stability as a dihydrochloride salt, coupled with the synthetic handle provided by the chlorine atom, makes it an attractive choice for the synthesis of complex molecules and chemical libraries. By understanding the nuances of its reactivity and the available alternatives, researchers can make strategic decisions to optimize their synthetic routes and achieve their research goals with high reproducibility. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful application of this important reagent.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Cross-Coupling Reactions: Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.